Superior Reversal of Multidrug Resistance Compared to Verapamil in Leukemia Cells
In a head-to-head comparison, the R-enantiomer (GR66234A) and L-enantiomer (GR66235A) of Teludipine were both found to be more effective than the classical P-glycoprotein inhibitor verapamil at reversing daunorubicin resistance in the ARNII erythroleukemia cell line [1]. This indicates a higher potency in modulating MDR in this specific context.
| Evidence Dimension | Efficacy in reversing multidrug resistance (MDR) to daunorubicin |
|---|---|
| Target Compound Data | GR66234A (R-enantiomer) and GR66235A (L-enantiomer) of Teludipine |
| Comparator Or Baseline | Verapamil |
| Quantified Difference | Both Teludipine enantiomers were 'more effective than verapamil' in reversing resistance, with the difference in activity being more pronounced in ARNII cells. |
| Conditions | In vitro assay using ARNII (erythroleukemia) and MCF 7/R (breast cancer) cell lines overexpressing P-glycoprotein. |
Why This Matters
For researchers developing strategies to overcome chemotherapy resistance, this data suggests that Teludipine or its enantiomers may provide a more potent starting point for MDR reversal agents than verapamil, especially in certain hematological malignancies.
- [1] Tolomeo M, Gancitano RA, Musso M, Porretto F, Perricone R, Abbadessa V, Cajozzo A. Effects of R-enantiomer (GR66234A) and L-enantiomer (GR66235A) of telupidine, a new dihydropyridine derivative, on cell lines displaying the multidrug resistant phenotype. Haematologica. 1994 Jul-Aug;79(4):328-33. View Source
